5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride
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Overview
Description
5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is xanthine oxidase (XO), an enzyme involved in purine metabolism . This compound has been evaluated for its in vitro xanthine oxidase inhibitory activity .
Mode of Action
this compound interacts with xanthine oxidase, inhibiting its activity
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This can lead to a decrease in the production of uric acid, a byproduct of this pathway, which may have implications in conditions like gout where uric acid levels are elevated.
Result of Action
The inhibition of xanthine oxidase by this compound can lead to a decrease in the production of uric acid . This could potentially alleviate symptoms in conditions like gout, where uric acid accumulation causes painful inflammation.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.
Molecular Mechanism
It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization with sodium nitrite in the presence of hydrochloric acid to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
Fluconazole: A triazole antifungal agent used in clinical settings.
Uniqueness
5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other triazole derivatives .
Properties
IUPAC Name |
5-methyl-2-phenyltriazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYWTQYSLBIIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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